Nimbin
Nimbin
Nimbin is a limonoid found in Azadirachta indica. It has a role as a plant metabolite and a pesticide. It is an acetate ester, a limonoid, a member of furans, a cyclic terpene ketone, an enone, a tetracyclic triterpenoid and a methyl ester.
Nimbin has been reported in Azadirachta indica with data available.
from Neem seed (Azadirachta indica)
Nimbin has been reported in Azadirachta indica with data available.
from Neem seed (Azadirachta indica)
Brand Name:
Vulcanchem
CAS No.:
5945-86-8
VCID:
VC21340294
InChI:
InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1
SMILES:
Array
Molecular Formula:
C30H36O9
Molecular Weight:
540.6 g/mol
Nimbin
CAS No.: 5945-86-8
Cat. No.: VC21340294
Molecular Formula: C30H36O9
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Nimbin is a limonoid found in Azadirachta indica. It has a role as a plant metabolite and a pesticide. It is an acetate ester, a limonoid, a member of furans, a cyclic terpene ketone, an enone, a tetracyclic triterpenoid and a methyl ester. Nimbin has been reported in Azadirachta indica with data available. from Neem seed (Azadirachta indica) |
|---|---|
| CAS No. | 5945-86-8 |
| Molecular Formula | C30H36O9 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate |
| Standard InChI | InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1 |
| Standard InChI Key | NHOIBRJOQAYBJT-IMGVWCFESA-N |
| Isomeric SMILES | CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
| Canonical SMILES | CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
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